Cas no 2092794-40-4 (4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine)

4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine structure
2092794-40-4 structure
商品名:4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
CAS番号:2092794-40-4
MF:C12H10ClFN2
メガワット:236.672605037689
CID:5721791
PubChem ID:121205802

4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine 化学的及び物理的性質

名前と識別子

    • 4-chloro-6-[(2-fluorophenyl)methyl]-2-methylpyrimidine
    • AKOS026714829
    • 2092794-40-4
    • F1967-4195
    • 4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
    • Pyrimidine, 4-chloro-6-[(2-fluorophenyl)methyl]-2-methyl-
    • 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
    • インチ: 1S/C12H10ClFN2/c1-8-15-10(7-12(13)16-8)6-9-4-2-3-5-11(9)14/h2-5,7H,6H2,1H3
    • InChIKey: NQISPGPLOVBPLU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(CC2C=CC=CC=2F)=NC(C)=N1

計算された属性

  • せいみつぶんしりょう: 236.0516542g/mol
  • どういたいしつりょう: 236.0516542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

  • 密度みつど: 1.260±0.06 g/cm3(Predicted)
  • ふってん: 319.8±32.0 °C(Predicted)
  • 酸性度係数(pKa): 0.11±0.32(Predicted)

4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-4195-0.5g
4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
2092794-40-4 95%+
0.5g
$551.0 2023-09-06
TRC
C252106-500mg
4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
2092794-40-4
500mg
$ 365.00 2022-04-01
Life Chemicals
F1967-4195-5g
4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
2092794-40-4 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F1967-4195-0.25g
4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
2092794-40-4 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-4195-10g
4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
2092794-40-4 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F1967-4195-2.5g
4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
2092794-40-4 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-4195-1g
4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
2092794-40-4 95%+
1g
$580.0 2023-09-06
TRC
C252106-1g
4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
2092794-40-4
1g
$ 570.00 2022-04-01
TRC
C252106-100mg
4-chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
2092794-40-4
100mg
$ 95.00 2022-04-01

4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine 関連文献

4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidineに関する追加情報

Introduction to 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine (CAS No. 2092794-40-4)

4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine (CAS No. 2092794-40-4) is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings consisting of four carbon atoms and two nitrogen atoms at positions 1 and 3. This compound is a derivative of pyrimidine, with substituents at positions 2, 4, and 6. The substituents include a chlorine atom at position 4, a methyl group at position 2, and a (2-fluorobenzyl) group at position 6. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research, particularly in medicinal chemistry and pharmacology.

The pyrimidine ring serves as a versatile scaffold for the design of bioactive molecules due to its ability to interact with biological targets such as enzymes, receptors, and nucleic acids. The substitution pattern in 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine is strategically designed to enhance its pharmacokinetic properties, including solubility, bioavailability, and stability. Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents.

One of the key areas of research involving 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine is its application in drug discovery. Pyrimidine derivatives are known for their ability to modulate various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For instance, recent findings suggest that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play a critical role in the inflammatory response, making this compound a promising candidate for the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine has also shown potential as an anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a safer alternative to conventional chemotherapy.

The synthesis of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine involves a multi-step process that combines principles from organic chemistry and catalysis. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high yields and purity. For example, researchers have employed palladium-catalyzed cross-coupling reactions to construct the benzyl group at position 6 of the pyrimidine ring. This approach not only simplifies the synthesis process but also enhances the scalability of the reaction for large-scale production.

Another area of interest is the exploration of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine as a potential antiviral agent. Viral infections remain a significant global health challenge, necessitating the development of novel antiviral compounds. Recent studies have shown that this compound exhibits antiviral activity against several viruses, including influenza virus and hepatitis C virus (HCV). Its mechanism of action involves inhibiting viral replication by targeting essential viral proteins or host factors required for viral entry and propagation.

The pharmacokinetic properties of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine have also been extensively studied to evaluate its suitability as an orally administered drug. Preclinical studies indicate that the compound has good oral bioavailability due to its lipophilic nature and favorable absorption profile. Furthermore, its metabolic stability has been assessed using in vitro assays with human liver microsomes, revealing that it undergoes minimal first-pass metabolism, which is advantageous for maintaining consistent drug levels in vivo.

Despite its promising properties, further research is required to fully understand the safety profile and long-term effects of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine. Ongoing clinical trials are evaluating its tolerability and efficacy in human subjects with various conditions such as cancer and inflammatory diseases. These studies are expected to provide critical insights into its therapeutic potential and pave the way for its approval as a novel drug.

In conclusion, 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine (CAS No. 2092794-40-4) is a versatile pyrimidine derivative with significant potential in drug discovery and development. Its unique substitution pattern confers it with diverse biological activities, making it a valuable tool for addressing unmet medical needs across multiple therapeutic areas. As research continues to unfold, this compound holds promise as a next-generation therapeutic agent with broad applications in medicine.

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